7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline
描述
属性
分子式 |
C9H9BrFN |
|---|---|
分子量 |
230.08 g/mol |
IUPAC 名称 |
7-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C9H9BrFN/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h4-5,12H,1-3H2 |
InChI 键 |
IQCLVGHRLJRFNH-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=C(C=C2F)Br)NC1 |
产品来源 |
United States |
准备方法
Bromination of Fluorinated Tetrahydroquinoline Precursors
A widely adopted approach involves the bromination of 5-fluoro-1,2,3,4-tetrahydroquinoline. This method leverages electrophilic aromatic substitution (EAS) to introduce bromine at the 7-position. Key steps include:
- Substrate Preparation : 5-Fluoro-1,2,3,4-tetrahydroquinoline is synthesized via catalytic hydrogenation of 5-fluoroquinoline using palladium on carbon (Pd/C) under hydrogen gas (H₂) at 50–60°C.
- Bromination : The substrate is treated with molecular bromine (Br₂) in dichloromethane (DCM) at −10°C to 0°C to ensure regioselectivity. This low-temperature regime minimizes polybromination and side reactions.
Table 1: Bromination Reaction Parameters
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | −10°C to 0°C | Prevents over-bromination |
| Solvent | DCM | Enhances Br₂ solubility |
| Molar Ratio (Br₂) | 1.1–1.3 equiv | Optimizes mono-bromination |
| Reaction Time | 4–6 hours | Balances completion vs. degradation |
Post-bromination, the crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) to achieve >95% purity.
Hydrogenation of Bromo-Fluoroquinoline
An alternative route begins with 7-bromo-5-fluoroquinoline, which undergoes catalytic hydrogenation to yield the tetrahydro derivative:
- Substrate Synthesis : 7-Bromo-5-fluoroquinoline is prepared via Friedländer annulation between 2-bromo-5-fluoroaniline and ethyl acetoacetate.
- Hydrogenation : The quinoline is reduced using W-4 Raney nickel under hydrogen pressure (0.8–1.2 MPa) at 40–50°C. Bromine inhibitors (e.g., morpholine) are added to prevent debromination.
Key Advantages :
- Higher functional group tolerance compared to EAS bromination.
- Yields >85% when using optimized catalyst loads (0.02–0.5 wt% Raney nickel).
Regioselectivity and Steric Effects
Positional Directing Groups
The fluorine atom at position 5 exerts a strong meta-directing effect during bromination, favoring substitution at position 7. Computational studies (DFT) confirm that the electron-withdrawing nature of fluorine stabilizes the transition state at the 7-position.
Solvent and Catalyst Interactions
Polar aprotic solvents (e.g., DCM) enhance bromine electrophilicity, while protic solvents (e.g., acetic acid) reduce regioselectivity due to hydrogen bonding with the amine group. Catalytic amounts of Lewis acids (e.g., FeCl₃) are avoided to prevent ring oxidation.
Industrial-Scale Production
Continuous Flow Synthesis
Recent patents disclose scalable methods using continuous flow reactors for bromination and hydrogenation:
- Bromination Module : Substrate and Br₂ are mixed in a microreactor at −5°C, achieving 90% conversion in <10 minutes.
- Hydrogenation Module : A fixed-bed reactor with Pd/Al₂O₃ catalysts operates at 50°C and 1 MPa H₂, yielding 7-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline at 8 kg/h.
Table 2: Industrial Process Metrics
| Metric | Bromination | Hydrogenation |
|---|---|---|
| Throughput | 12 L/h | 8 kg/h |
| Purity | 98% (HPLC) | 99% (GC) |
| Energy Consumption | 15 kWh/kg | 20 kWh/kg |
Challenges and Mitigation Strategies
Debromination During Hydrogenation
Exposure to high-pressure H₂ and active catalysts (e.g., Raney nickel) can lead to partial debromination. Mitigation strategies include:
Purification Difficulties
The product’s high polarity complicates crystallization. Patent CN112574106A recommends using n-hexane for fractional crystallization at 0–10°C, achieving 95% recovery.
Emerging Methodologies
Photocatalytic Bromination
Preliminary studies show that visible-light-mediated bromination using N-bromosuccinimide (NBS) and TiO₂ catalysts achieves 70% yield at room temperature, reducing energy costs.
Biocatalytic Approaches
Engineered cytochrome P450 enzymes selectively brominate 5-fluoro-1,2,3,4-tetrahydroquinoline in aqueous media, though yields remain low (35–40%).
化学反应分析
反应类型
7-溴-5-氟-1,2,3,4-四氢喹啉可以进行多种化学反应,包括:
氧化: 转化为喹啉衍生物。
还原: 形成二氢喹啉衍生物。
取代: 在溴或氟位置进行亲核取代反应.
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用还原剂如氢化铝锂或硼氢化钠。
取代: 在碱性条件下可以使用胺或硫醇等亲核试剂.
主要生成产物
科学研究应用
7-溴-5-氟-1,2,3,4-四氢喹啉在科学研究中有多种应用:
化学: 用作合成更复杂的杂环化合物的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 作为药物发现和开发中的潜在先导化合物进行探索。
工业: 用于开发具有特定电子或光学性质的新型材料.
作用机制
7-溴-5-氟-1,2,3,4-四氢喹啉的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用,从而导致生物途径的调节。确切的分子靶标和途径可能因具体应用和使用环境而异 .
相似化合物的比较
Comparison with Structurally Similar Compounds
Halogenated Tetrahydroquinoline Derivatives
5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline
- Structure: Isoquinoline core (nitrogen at position 2) with bromine at position 5 and fluorine at position 5.
- Key Differences: The isoquinoline scaffold alters electronic properties and binding interactions compared to quinoline derivatives. This positional isomerism may influence solubility and receptor affinity .
- Applications : Used in synthetic intermediates for alkaloid-inspired pharmaceuticals .
7-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 220247-73-4)
- Structure : Lacks the fluorine substituent but shares the bromine at position 6.
- The hydrochloride salt form enhances solubility in polar solvents .
- Synthetic Relevance : Frequently employed in peptide coupling reactions .
6-Fluoro-5,7-dibromo-2-methyl-1-formyl-1,2,3,4-tetrahydroquinoline (CE3F4)
- Structure : Contains two bromine atoms (positions 5 and 7) and a fluorine (position 6), with additional methyl and formyl groups.
- CE3F4 is a known inhibitor of human exchange proteins .
- Biological Activity : Demonstrates preferential inhibition of cAMP-mediated pathways, highlighting the impact of halogen positioning .
Methyl-Substituted Derivatives
7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1270045-85-6)
- Structure: Methyl group at position 2, fluorine at 6, and bromine at 7 on an isoquinoline core.
- This compound is utilized in high-throughput screening libraries .
5-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1781489-28-8)
Physicochemical and Analytical Comparisons
- Collision Cross-Section (CCS) : The target compound’s CCS of 142.8 Ų ([M+H]+) suggests a compact structure, advantageous for LC-MS workflows .
- Thermal Stability : Derivatives like 8-Bromo-4,4-dimethyl-THQ (CAS 1187933-50-1) exhibit higher boiling points (~302°C), attributed to increased molecular weight and branching .
生物活性
7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of bromine and fluorine substituents significantly influences its chemical properties and interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.
The molecular formula of this compound is with a molecular weight of approximately 215.06 g/mol. The unique structure allows for various chemical modifications that can enhance its biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The halogen substituents (bromine and fluorine) enhance the compound's binding affinity to these targets, leading to various therapeutic effects.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, which is critical in cancer and infectious disease treatment.
- Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several important biological activities:
-
Antimicrobial Activity:
- Preliminary studies suggest effectiveness against various bacterial strains.
- The compound's structure may facilitate penetration into bacterial cells.
-
Anticancer Properties:
- Investigated for its ability to inhibit tumor cell proliferation.
- Specific effects on cancer cell lines have been documented.
-
Antiviral Potential:
- Initial research indicates possible inhibition of viral replication mechanisms.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline | Bromine at position 6; Fluorine at position 5 | Different reactivity due to fluorine position |
| 7-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline | Bromine at position 7; Fluorine at position 8 | Potentially different biological activity |
| 6-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline | Chlorine instead of bromine | May exhibit different pharmacological profiles |
This comparison highlights how variations in halogen positioning can significantly impact reactivity and biological activity.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of the biological activities of derivatives of this compound:
Study 1: Anticancer Activity
A study evaluated the anticancer properties of the compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as , suggesting potent antiproliferative effects.
Study 2: Antimicrobial Efficacy
In vitro assays demonstrated that the compound exhibited bactericidal activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be , indicating promising antimicrobial potential.
Study 3: Mechanistic Insights
Molecular docking studies revealed that this compound binds effectively to target enzymes involved in cancer metabolism. This binding was characterized by favorable interactions with key amino acid residues in the active site.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
